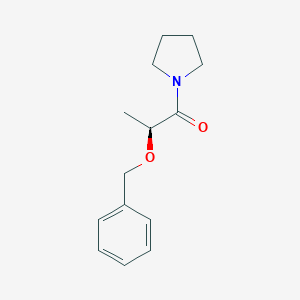

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

(2S)-2-phenylmethoxy-1-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-12(14(16)15-9-5-6-10-15)17-11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZLBOSPKGJOTA-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446887 | |

| Record name | (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122151-32-0 | |

| Record name | (2S)-2-(Phenylmethoxy)-1-(1-pyrrolidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122151-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-(benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one physical properties

An In-depth Technical Guide to the Physical Properties of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Introduction

This compound is a chiral amide of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. Its molecular architecture, featuring a pyrrolidine ring, a benzyloxy group, and a defined stereocenter, makes it a valuable chiral building block. The pyrrolidine scaffold is a ubiquitous motif in a vast array of biologically active compounds and approved pharmaceuticals, underscoring the importance of its derivatives.[1] As an intermediate, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective use in the synthesis of more complex molecules, ensuring process scalability, reproducibility, and the ultimate purity of the final active pharmaceutical ingredient (API).

This guide serves as a technical resource for researchers and drug development professionals, offering a detailed overview of the known physical properties of this compound. It moves beyond a simple tabulation of data to provide the causality behind these properties and outlines the rigorous, self-validating experimental protocols required for their characterization.

Molecular and Physicochemical Properties Summary

The fundamental physicochemical properties of this compound are summarized below. These values are foundational for designing synthetic routes, developing purification strategies, and ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 122151-32-0 | [2] |

| Molecular Formula | C₁₄H₁₉NO₂ | [2] |

| Molar Mass | 233.31 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Density | 1.103 g/cm³ | [2] |

| Boiling Point | 369.2°C at 760 mmHg | [2] |

| Flash Point | 177.1°C | [2] |

| Vapor Pressure | 1.21 x 10⁻⁵ mmHg at 25°C | [2] |

| Refractive Index | 1.543 | [2] |

| Storage Condition | 2-8°C | [2] |

Detailed Analysis of Key Physical Properties

Physical State and Solubility

This compound presents as a white to off-white solid at standard temperature and pressure.[2] Its solid nature is consistent with its molecular weight and the presence of a polar amide group capable of forming strong intermolecular dipole-dipole interactions.

The solubility profile is a critical determinant of its utility in a laboratory setting.

-

Soluble in: Common organic solvents such as ethanol, chloroform, and dimethylformamide (DMF).[2]

-

Insoluble in: Water.[2]

Expert Insight: The molecule's amphipathic character—possessing both non-polar regions (benzyl group, aliphatic portions of the pyrrolidine ring) and a polar amide functionality—governs this behavior. The overall hydrophobicity imparted by the hydrocarbon framework prevents dissolution in water. Conversely, its solubility in organic solvents like chloroform and DMF is essential for its use in reactions (e.g., as a nucleophile or substrate) and for purification techniques such as column chromatography or recrystallization. The choice of solvent is paramount; for instance, DMF is an excellent solvent for many organic reactions but its high boiling point can complicate product isolation.

Chirality and Optical Activity

As a compound with a single, defined stereocenter (the 'S' configuration), this compound is optically active. This means a solution of the pure enantiomer will rotate the plane of plane-polarized light. Enantiomers often exhibit identical physical properties in an achiral environment, but their biological activities can differ dramatically.[3][4] Therefore, the verification of enantiomeric purity is one of the most critical quality control assessments for this compound when it is intended for pharmaceutical synthesis.

Experimental Characterization Workflows

The confirmation of a compound's identity and the measurement of its physical properties is a systematic process. The following diagram illustrates a typical workflow for the characterization of a chiral intermediate like the topic compound.

Caption: General workflow for the synthesis and characterization of a chiral chemical intermediate.

Protocols for Physical Property Determination

The following protocols are standardized methodologies for verifying the physical properties of this compound.

Protocol 1: Determination of Solubility (Qualitative)

Objective: To confirm the solubility profile of the compound in various solvents.

Methodology:

-

Preparation: Aliquot approximately 10 mg of the compound into four separate, labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively: deionized water, ethanol, chloroform, and dimethylformamide.

-

Mixing: Agitate each tube vigorously using a vortex mixer for 30 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid against a dark background.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Majority of the solid has dissolved, but some particulates remain.

-

Insoluble: The solid remains largely undissolved.

-

Trustworthiness: This protocol is a rapid, qualitative assessment. For quantitative data, a saturation shake-flask method followed by concentration measurement (e.g., via UV-Vis or HPLC) would be employed. The selection of solvents is based on the expected chemical nature of the compound and covers a range of polarities.[2]

Protocol 2: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (e.e.) of the sample. Chiral HPLC is the gold standard for this purpose.[5]

Methodology:

-

System Preparation:

-

Instrument: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC) is a common choice for separating chiral amides.

-

Mobile Phase: A pre-mixed and degassed solution of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).

-

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

-

Instrumental Conditions (Typical):

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm (due to the absorbance of the benzyl group).

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

The two enantiomers, if both are present, will elute at different retention times (tR).

-

Identify the major peak (the (S)-enantiomer) and the minor peak (the potential (R)-enantiomer impurity).

-

-

Calculation of Enantiomeric Excess (e.e.):

-

Integrate the area of both peaks.

-

Calculate e.e. % using the formula: e.e. % = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

-

Causality Behind Choices: The choice of a polysaccharide-based CSP is based on its proven efficacy in resolving a wide range of chiral compounds through interactions like hydrogen bonding, dipole-dipole, and π-π stacking. The Hexane/IPA mobile phase allows for the fine-tuning of polarity to achieve optimal separation.

Caption: Diagram illustrating the separation of enantiomers on a chiral HPLC column.

Conclusion

The physical properties of this compound, from its solid-state nature and solubility to its critical chiral purity, are defining characteristics that dictate its handling, application, and ultimate success as a synthetic intermediate. The protocols described herein represent robust, field-proven methodologies for the verification of these properties. For the researcher or drug development professional, a rigorous and systematic approach to characterization is not merely a quality control measure; it is an integral part of the scientific process, ensuring the integrity and reproducibility of synthetic chemistry and paving the way for the development of novel therapeutics.

References

-

ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Available at: [Link]

-

Royal Society of Chemistry. (2024). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. Available at: [Link]

-

MDPI. (n.d.). Functional Chirality: From Small Molecules to Supramolecular Assemblies. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Available at: [Link]

-

ResearchGate. (n.d.). Physical properties and enantiomeric composition. Available at: [Link]

-

PubMed Central. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Available at: [Link]

-

MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Available at: [Link]

-

Science Publishing Group. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry. Available at: [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

Sources

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one solubility data

An In-Depth Technical Guide to the Solubility Profile of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Authored by a Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product.[1] Low aqueous solubility is a primary contributor to poor bioavailability, complicating formulation and hindering clinical progression.[2] This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of This compound , a chiral molecule featuring a pyrrolidine amide scaffold. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles with actionable, field-proven protocols. We will dissect the molecule's structural components to predict its solubility behavior, provide detailed, self-validating methodologies for its experimental determination, and discuss the interpretation of this critical data in the context of drug development. The intended audience includes researchers, scientists, and drug development professionals who require a robust understanding of solubility assessment.

Introduction: The Centrality of Solubility

This compound is a solid organic compound used as an intermediate in organic synthesis for various chemical reagents and potential pharmaceutical agents.[3] An initial qualitative assessment indicates that it is soluble in organic solvents such as ethanol, chloroform, and dimethylformamide (DMF), but insoluble in water.[3] This profile—lipophilic and poorly water-soluble—is common among modern drug candidates and presents a significant challenge.

The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, fundamentally linking these properties to in vivo bioavailability.[4] A thorough understanding of a compound's solubility is therefore not merely an academic exercise; it is a cornerstone of rational drug design and formulation strategy. This guide will provide the necessary theoretical grounding and practical workflows to rigorously characterize this key parameter.

Structural Analysis and Predicted Solubility Behavior

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] The solubility of this compound is governed by the interplay of its distinct functional groups.

-

Pyrrolidine Ring: This saturated heterocycle is a cyclic secondary amine.[5] While the parent pyrrolidine is miscible with water, its contribution in this larger molecule is tempered. The tertiary amide nitrogen within the ring system is a hydrogen bond acceptor.

-

Amide Group (-C(O)N-): The carbonyl oxygen of the amide is a strong hydrogen bond acceptor. Amide groups are polar, but their contribution to water solubility can be negated by larger, nonpolar substituents.

-

Benzyloxy Group (-OCH₂-Ph): This is the most significant contributor to the molecule's lipophilicity. The large, nonpolar phenyl ring drastically reduces aqueous solubility. The ether oxygen is only a weak hydrogen bond acceptor.

-

Propionyl Backbone: The short alkyl chain adds to the nonpolar character of the molecule.

Methodologies for Experimental Solubility Determination

To move beyond prediction, robust experimental determination is required. Two forms of solubility are critical in drug discovery: thermodynamic and kinetic.[4]

Thermodynamic (Equilibrium) Solubility

This is the true measure of a compound's solubility, representing the saturation point of a solution in equilibrium with its solid-state form.[4] The shake-flask method is the gold-standard for this determination.[6][7]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high readings from suspended microparticulates.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the solubility by comparing the measured concentration against a standard calibration curve and accounting for any dilution factors. The result is typically expressed in mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon precipitation from a supersaturated stock solution, typically in DMSO.[4] It is a high-throughput method used for early-stage compound screening. It is important to recognize that this method can yield values significantly higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms.[4]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Dilution & Precipitation: Dispense a small volume of the DMSO stock into a larger volume of aqueous buffer (e.g., PBS pH 7.4) in a 96-well microplate. The final DMSO concentration should be low (e.g., 1-2%) to minimize co-solvent effects. Mix rapidly.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature to allow for precipitation.

-

Filtration: Filter the samples through a 96-well filter plate to remove any precipitated solid.

-

Quantification: Determine the concentration of the compound remaining in the filtrate, often by UV-Vis spectrophotometry using a plate reader or by flow-injection analysis with mass spectrometry.[4] Solubility is calculated against a calibration curve prepared in the same aqueous buffer/DMSO mixture.

Data Presentation and Interpretation

All solubility data should be presented clearly and concisely.

Table 1: Qualitative Solubility Profile

This table summarizes the known, non-quantitative solubility characteristics of the compound.

| Solvent | Solubility | Reference |

| Water | Insoluble | [3] |

| Ethanol | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

Table 2: Template for Experimental Quantitative Solubility Data

This template should be used to record experimentally determined values.

| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Value | Calculated Value |

| Simulated Gastric Fluid | 37 | Thermodynamic | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Value | Calculated Value |

Interpretation: A low thermodynamic solubility in aqueous buffers (e.g., <10 µg/mL) would likely place this compound in BCS Class II or IV, indicating that dissolution will be a rate-limiting step for absorption. This would trigger the need for enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or particle size reduction.

Conclusion

While a definitive quantitative solubility value for this compound requires experimental execution, a thorough analysis of its molecular structure strongly predicts poor aqueous solubility. This guide provides the essential, field-tested protocols—namely the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility—required for the robust, empirical characterization of this compound. The accurate determination of these parameters is a non-negotiable, foundational step in the journey of any compound through the drug development pipeline, directly informing risk assessment and guiding rational formulation design.

References

-

Rowan Scientific. Predicting Solubility. Available from: [Link]

-

Delgado, D. R., & Tsinman, K. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available from: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available from: [Link]

-

Gossi, M., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Computer-Aided Molecular Design. Available from: [Link]

-

Attia, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available from: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. Available from: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available from: [Link]

-

ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Available from: [Link]

-

Iazzetti, A., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

ResearchGate. Water Solubility or miscibility of N-acetyl pyrrolidine?. Available from: [Link]

-

Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. Available from: [Link]

-

PubChem. (2S)-1-(pyrrolidin-1-yl)propan-2-ol. Available from: [Link]

-

Chemsrc. CAS#:119870-22-3 | (S)-2-benzyloxy-3-isopropylamino-1-propanol. Available from: [Link]

-

Phosri, S., et al. (2021). Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. Research in Pharmaceutical Sciences. Available from: [Link]

-

Wikipedia. Pyrrolidine. Available from: [Link]

-

PubChem. Pyrrolidine, 1-acetyl-. Available from: [Link]

-

ChemUniverse. Request A Quote. Available from: [Link]

Sources

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chembk.com [chembk.com]

- 4. pharmatutor.org [pharmatutor.org]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Unraveling the Enigmatic Mechanism of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Technical Guide for Advanced Research

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the pharmacological potential of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a molecule of significant interest at the intersection of synthetic chemistry and contemporary drug discovery. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural motifs—a chiral benzyloxy-propanamide core linked to a pyrrolidine ring—provide a fertile ground for formulating and testing well-defined mechanistic hypotheses.[1][2] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[3][4][5]

This document serves as a comprehensive roadmap for elucidating the biological activity of this compound. It is structured to empower research teams with the foundational knowledge, strategic direction, and detailed experimental protocols necessary to systematically investigate its therapeutic promise.

Part 1: Deconstructing the Molecule: Mechanistic Hypotheses Rooted in Structural Precedent

The chemical architecture of this compound suggests several plausible avenues for biological activity. Our primary working hypotheses are centered on targets and pathways where its constituent moieties have demonstrated relevance.

Hypothesis 1: Modulation of Neuronal Excitability via Ion Channel or Transporter Interaction

The presence of the pyrrolidine ring, a common feature in centrally active agents, and the overall lipophilicity imparted by the benzyloxy group, suggest potential interactions with neuronal proteins.[2][6]

-

Rationale: Structurally related pyrrolidine derivatives have been identified as modulators of ion channels and neurotransmitter transporters.[7] For instance, certain pyrrolidine-2,5-diones act as positive allosteric modulators of the excitatory amino acid transporter 2 (EAAT2), a critical component in clearing synaptic glutamate.[8][9] Dysregulation of glutamate homeostasis is a key factor in numerous neurological disorders, including epilepsy and ischemic stroke. Furthermore, benzyloxy-amide structures have been explored as modulators of sodium and/or calcium channels.[7]

Hypothesis 2: Neuroprotection via Inhibition of Intracellular Signaling Cascades

The benzyloxy-amide framework has been successfully exploited to develop neuroprotective agents.

-

Rationale: A recent study highlighted benzyloxy benzamide derivatives as potent inhibitors of the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[10] This interaction is a key mediator of excitotoxic neuronal damage following ischemic events. The structural similarity suggests that this compound could adopt a conformation that disrupts similar protein-protein interfaces, offering a pathway to neuroprotection.

Hypothesis 3: Antiproliferative Activity through Epigenetic Modulation or Kinase Inhibition

Quinoxaline derivatives bearing a benzyloxy-propanamide side chain have demonstrated antiproliferative effects in various cancer cell lines.

-

Rationale: While our subject molecule lacks the quinoxaline core, the shared propanamide linkage and benzyloxy group are noteworthy. In silico studies on these related compounds suggested inhibition of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer cell proliferation and survival.[11][12] This raises the possibility that the simpler benzyloxy-propanamide scaffold of our compound could interact with the active site of HDACs or other enzymes involved in cell cycle regulation, such as protein kinases.

Part 2: A Phased Experimental Approach to Mechanism Deconvolution

To systematically test these hypotheses, a multi-tiered experimental strategy is proposed, progressing from broad phenotypic screening to specific target engagement and in vivo validation.

Phase 1: Broad Phenotypic Screening and Target Class Identification

The initial phase aims to cast a wide net to identify the primary biological space in which the compound is active.

Experimental Protocol 1: High-Content Imaging for Cellular Phenotyping

-

Objective: To identify morphological and functional changes in cells treated with the compound, providing unbiased clues to its mechanism.

-

Methodology:

-

Cell Lines: A panel of cell lines should be selected to represent the hypothesized areas of activity:

-

Neuronal: SH-SY5Y (human neuroblastoma), primary cortical neurons.

-

Cancer: HCT-116 (colon), MCF-7 (breast), PC-3 (prostate) to align with data on related compounds.[11]

-

-

Compound Treatment: Cells are treated with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

-

Staining: Cells are fixed and stained with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria, and antibodies against markers of apoptosis like cleaved caspase-3).

-

Imaging and Analysis: Automated microscopy and image analysis software are used to quantify dozens of cellular features (e.g., cell count, nuclear size, mitochondrial integrity, neurite outgrowth).

-

-

Causality and Validation: A significant, dose-dependent change in a specific phenotype (e.g., increased neurite outgrowth, induction of apoptosis in cancer cells) will guide the subsequent, more focused experiments. Appropriate positive and negative controls (e.g., known neuroprotective agents, cytotoxic drugs) are crucial for validating the assay's performance.

Workflow for Phase 1 Investigation

Caption: Phase 1 workflow for broad phenotypic discovery.

Phase 2: Target Identification and In Vitro Validation

Based on the outcomes of Phase 1, this phase will employ target-specific assays to confirm direct interaction with hypothesized molecular targets.

Experimental Protocol 2: Glutamate Uptake Assay

-

Objective: To determine if the compound modulates the activity of excitatory amino acid transporters (EAATs).

-

Methodology:

-

System: Use primary astrocyte cultures or HEK293 cells stably expressing individual EAAT subtypes (e.g., EAAT2).

-

Assay: Cells are pre-incubated with this compound before the addition of radiolabeled [³H]-glutamate.

-

Measurement: After a short incubation, uptake is stopped, and intracellular radioactivity is measured by scintillation counting.

-

Analysis: Compare glutamate uptake in treated versus untreated cells. Known inhibitors (e.g., TBOA) and activators should be used as controls.

-

-

Trustworthiness: A dose-dependent increase in glutamate uptake would strongly support a positive allosteric modulation mechanism, consistent with related pyrrolidine compounds.[8][9]

Experimental Protocol 3: Co-Immunoprecipitation for PSD95-nNOS Interaction

-

Objective: To assess the compound's ability to disrupt the PSD95-nNOS protein-protein interaction.

-

Methodology:

-

Lysate Preparation: Prepare lysates from rat brain tissue or co-transfected HEK293 cells expressing both PSD95 and nNOS.

-

Treatment: Incubate the lysate with varying concentrations of the compound.

-

Immunoprecipitation: Use an antibody against PSD95 to pull down the protein and its binding partners.

-

Western Blotting: Analyze the immunoprecipitated complexes by Western blot using an antibody against nNOS.

-

-

Validation: A reduction in the amount of co-immunoprecipitated nNOS in the presence of the compound indicates a disruption of the interaction. A known inhibitor should be used as a positive control.[10]

Experimental Protocol 4: HDAC Activity Assay

-

Objective: To measure the inhibitory effect of the compound on histone deacetylase activity.

-

Methodology:

-

Assay Format: Utilize a commercially available fluorometric HDAC activity assay kit.

-

Enzyme Source: Use recombinant human HDAC6 enzyme, as suggested by in silico data on related molecules.[11][12]

-

Procedure: Incubate the enzyme with a fluorogenic substrate and the test compound. The rate of fluorescence generation is proportional to HDAC activity.

-

Analysis: Calculate the IC₅₀ value of the compound by measuring the inhibition of enzyme activity across a range of concentrations.

-

-

Authoritative Grounding: Comparing the IC₅₀ value to known HDAC inhibitors (e.g., Trichostatin A) will benchmark the compound's potency and selectivity.

Hypothesized Signaling Pathway and Experimental Touchpoints

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2006027052A2 - (halobenzyloxy) benzylamino-propanamides as sodium and/or calcium channel selective modulators - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pyrovalerone Scaffold: A Technical Guide to the Synthesis, Pharmacology, and Structure-Activity Relationships of Pyrrolidinophenone Analogs as Monoamine Reuptake Inhibitors

An In-Depth Technical Guide on the Structural Analogs of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs derived from the pyrrolidinophenone core, a scaffold shared by the synthetic intermediate this compound and the pharmacologically significant pyrovalerone family of compounds. These molecules function primarily as potent and selective norepinephrine-dopamine reuptake inhibitors (NDRIs). We delve into the critical structure-activity relationships (SAR) that govern their interaction with monoamine transporters, detail established synthetic methodologies, provide protocols for biological evaluation, and explore the underlying mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel central nervous system (CNS) agents.

Introduction: From Synthetic Intermediate to a Potent Pharmacophore

The compound this compound is recognized primarily as an intermediate in organic synthesis.[1] Its core structure, however, belongs to a class of compounds known as β-keto phenethylamines, specifically the pyrrolidinophenones.[2][3] This structural class gained significant attention with the development of pyrovalerone (1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one) in the 1960s.[4][5] Initially developed for treating chronic fatigue, pyrovalerone's potent CNS stimulant effects highlighted the therapeutic and abuse potential of this scaffold.[2][4][6]

The primary mechanism of action for pyrovalerone and its analogs is the potent and selective inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[6][7][8] This activity profile classifies them as norepinephrine-dopamine reuptake inhibitors (NDRIs). By blocking these transporters, they increase the extracellular concentrations of dopamine and norepinephrine in the synapse, leading to enhanced dopaminergic and noradrenergic signaling and producing pronounced psychomotor stimulation.[4][9] In recent years, numerous analogs have emerged as designer drugs, often referred to as "bath salts," including highly potent derivatives like 3,4-methylenedioxypyrovalerone (MDPV).[5][7][10] This guide will dissect the core science behind this powerful pharmacophore to inform future drug design and development.

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The pharmacological profile of pyrrolidinophenone analogs can be systematically tuned by modifying three key regions of the molecule: the aryl ring, the α-alkyl chain, and the pyrrolidine ring.[4] Understanding these SARs is critical for designing compounds with desired potency, selectivity, and pharmacokinetic properties.

Aryl Ring Substitutions

Modifications to the phenyl ring have a profound impact on transporter affinity and selectivity.

-

Para-Substitution: A methyl group at the para-position, as seen in pyrovalerone, is a common feature that appears to optimize dopamine uptake blockade.[4]

-

Methylenedioxy Ring Fusion: The fusion of a methylenedioxy group at the 3 and 4 positions, as in MDPV, dramatically increases potency at both DAT and NET compared to unsubstituted analogs.[4][5][7]

-

Halogenation and Methoxy Groups: Fluorination or the addition of methoxy groups to the phenyl ring can also modulate potency. For example, a 4-methoxy analog (MOPPP) maintains potent DAT/NET inhibition, while a 4-fluoro analog (4F-PBP) also shows potent inhibition at DAT and NET with high selectivity over SERT.[7]

α-Alkyl Chain Modifications

The length of the alkyl chain extending from the α-carbon is a key determinant of potency.

-

Chain Length: Extending the alkyl chain from a methyl (α-PPP) to a propyl (α-PVP) or butyl (α-PHP) group progressively increases inhibitory potency at both NET and DAT.[7][11] For instance, α-PVP is approximately 17-fold more potent at DAT than α-PPP.[7] This suggests that the longer chain enhances binding affinity within the transporter proteins.

-

Steric Bulk: While lengthening the chain is beneficial to a point, excessive steric bulk can be detrimental. The pyrrolidinophenones are generally understood to act as uptake blockers rather than transporter substrates (releasers), in part because their bulky structure prevents them from passing through the transporter channel.[9][12]

Pyrrolidine Ring Modifications

The pyrrolidine ring is a critical feature for high-affinity DAT inhibition.

-

Importance of the Tertiary Amine: The basic tertiary amine within the pyrrolidine ring is essential for activity.[4]

-

Ring Expansion: Expanding the pyrrolidine ring to a six-membered piperidine ring typically results in a significant decrease in potency at DAT.[13] This underscores the specific conformational constraints imposed by the five-membered ring for optimal transporter binding.

-

Lipophilicity: The pyrrolidine ring contributes to the overall lipophilicity of the molecule, which is thought to enhance permeability across the blood-brain barrier and thus increase CNS activity.[3]

Stereochemistry

The α-carbon of the pyrrolidinophenone scaffold is a chiral center, and biological activity is highly stereoselective. For both pyrovalerone and MDPV, the (S)-enantiomer is significantly more potent as a DAT reuptake inhibitor than the (R)-enantiomer.[9][13] In the case of MDPV, the S-isomer is approximately 100 times more potent at inhibiting DAT than the R-isomer.[9] This stereochemical preference provides strong evidence for a specific and constrained binding orientation within the transporter protein.

Data Summary: Monoamine Transporter Inhibition

| Compound | R1 (Aryl) | R2 (Alkyl) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |

| α-PPP | H | Methyl | 301 | 4610 | >10,000 | >33 |

| α-PBP | H | Ethyl | 52 | 44 | >10,000 | >192 |

| α-PVP | H | Propyl | 17.6 | 14.3 | >10,000 | >568 |

| Pyrovalerone | 4-Methyl | Propyl | 59 | 201 | 8,913 | 151 |

| MDPV | 3,4-MD | Propyl | 4.1 | 26 | 3,349 | 817 |

| 4F-PBP | 4-Fluoro | Ethyl | 61 | 18 | >10,000 | >164 |

Note: Data compiled from various sources for comparative purposes. Absolute values may vary between studies.[7][9][12]

Synthetic Methodologies

The synthesis of pyrovalerone analogs is generally straightforward and follows a common pathway first published in 1964.[6][8] The core transformation involves the formation of an α-bromoketone intermediate followed by nucleophilic substitution with pyrrolidine.

General Synthetic Workflow

Caption: General synthetic workflow for pyrrolidinophenone analogs.

Protocol: Synthesis of α-Pyrrolidinovalerophenone (α-PVP)

This protocol describes a representative synthesis based on established literature procedures.[4][14]

Step 1: Synthesis of Valerophenone (Ketone Precursor)

-

To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in dry dichloromethane (DCM), add valeryl chloride (1.1 eq) dropwise.

-

Add benzene (1.0 eq) dropwise to the mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude valerophenone. Purify by vacuum distillation if necessary.

Step 2: α-Bromination of Valerophenone

-

Dissolve valerophenone (1.0 eq) in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Add a catalytic amount of AlCl₃.

-

Add bromine (Br₂, 1.0 eq) dropwise while stirring at room temperature. A slight warming and evolution of HBr gas will be observed.

-

Stir for 2-4 hours until the red-brown color of bromine disappears.

-

Wash the reaction mixture with water and sodium bicarbonate solution to remove excess acid.

-

Dry the organic layer and concentrate in vacuo to obtain the crude α-bromovalerophenone, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Pyrrolidine

-

Dissolve the crude α-bromovalerophenone in a suitable solvent like diethyl ether or ethanol.

-

Add pyrrolidine (2.2 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 12-24 hours. A precipitate of pyrrolidine hydrobromide will form.

-

Filter off the precipitate and wash the filtrate with water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry, and concentrate to yield crude α-PVP free base.

Step 4: Purification and Salt Formation

-

The crude product can be purified by column chromatography on silica gel.

-

For salt formation, dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate α-PVP hydrochloride.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

Characterize the final product using NMR, MS, and melting point analysis.

Biological Evaluation: In Vitro Assays

The primary biological activity of these compounds is assessed through their ability to inhibit monoamine transporters.

Protocol: Monoamine Transporter Inhibition Assay

This assay measures the potency of a compound in blocking the reuptake of radiolabeled monoamines into cells expressing the respective transporters.[12]

Materials:

-

HEK293 cells stably expressing human DAT, NET, or SERT.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Test compounds dissolved in DMSO.

-

Scintillation counter and vials.

Procedure:

-

Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Preparation: On the day of the assay, wash the cells with assay buffer.

-

Pre-incubation: Add varying concentrations of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) to the wells. Include wells with buffer only (total uptake) and wells with a known potent inhibitor like cocaine or nomifensine (non-specific uptake). Incubate for 15-20 minutes at room temperature.

-

Initiate Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction. Incubate for a specific period (e.g., 10 minutes) at room temperature.

-

Terminate Uptake: Rapidly terminate the assay by washing the cells multiple times with ice-cold assay buffer to remove extracellular radioligand.

-

Cell Lysis and Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro pharmacological characterization.

Mechanism of Action at the Synapse

The stimulant effects of pyrrolidinophenone analogs are a direct consequence of their interaction with monoamine transporters at the neuronal synapse.

Under normal physiological conditions, DAT and NET are responsible for clearing dopamine and norepinephrine from the synaptic cleft, thereby terminating their signal.[9] By binding to these transporters, pyrovalerone analogs act as competitive inhibitors, physically blocking the re-entry of neurotransmitters into the presynaptic neuron.[9][12] This blockade leads to a rapid and sustained increase in the concentration of dopamine and norepinephrine in the synapse, which enhances and prolongs their action on postsynaptic receptors. The resulting overstimulation of dopaminergic pathways, such as the mesolimbic reward pathway, and noradrenergic pathways is responsible for the observed psychomotor stimulant effects, including increased alertness, euphoria, and locomotor activity.[4]

Diagram: Synaptic Mechanism of Action

Caption: Mechanism of action of pyrovalerone analogs at the synapse.

Future Perspectives and Therapeutic Potential

While the abuse potential of many potent pyrrolidinophenone analogs has led to widespread legal control, the underlying scaffold remains a valuable starting point for the development of legitimate therapeutics.[4] The selective NDRI profile is clinically validated for conditions such as ADHD (e.g., methylphenidate, which also blocks DAT/NET) and depression (e.g., bupropion).

Future research could focus on:

-

Fine-Tuning Selectivity: Designing analogs with tailored selectivity ratios for DAT vs. NET to target specific neurological pathways and minimize off-target effects.

-

Modulating Pharmacokinetics: Optimizing metabolic stability and duration of action to create compounds suitable for once-daily dosing and with a lower abuse liability (e.g., slower onset of action).

-

Reducing Abuse Liability: Investigating how subtle structural modifications can dissociate the therapeutic effects from the potent reinforcing properties that drive abuse. This could involve creating partial inhibitors or allosteric modulators rather than simple competitive blockers.

By leveraging the extensive SAR data available for this class, medicinal chemists can continue to explore the therapeutic potential of the pyrrolidinophenone scaffold, aiming to develop safer and more effective treatments for a range of CNS disorders.

References

- Grokipedia. Pyrovalerone.

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

-

Gatch, M. B., Forster, M. J., & Taylor, C. M. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 357(1), 127-135. Retrieved from [Link]

-

Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. Molecules, 23(10), 2591. Retrieved from [Link]

-

Scribd. Pyrovalerone Analogs. Retrieved from [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119-141. Retrieved from [Link]

-

Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropsychopharmacology, 39(3), 549–558. Retrieved from [Link]

-

Wikipedia. Methylenedioxypyrovalerone. Retrieved from [Link]

-

ChemBK. (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

-

ResearchGate. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Retrieved from [Link]

-

Blough, B. E., Decker, A. M., Landavazo, A., et al. (2019). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 10(9), 4066–4075. Retrieved from [Link]

-

ResearchGate. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. Retrieved from [Link]

-

Glennon, R. A. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 19–47. Retrieved from [Link]

-

ResearchGate. α-Pyrrolidinophenones: a new wave of designer cathinones. Retrieved from [Link]

-

Castrignanò, E., & Gouveia, L. (2021). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Molecules, 26(16), 4997. Retrieved from [Link]

-

Kolanos, R., Sakloth, F., Jain, A. D., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters. ACS Chemical Neuroscience, 6(12), 2023–2029. Retrieved from [Link]

-

ResearchGate. Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. Retrieved from [Link]

-

López-Arnau, R., Martínez-Clemente, J., et al. (2020). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Pharmacology & Translational Science, 3(6), 1120-1147. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 6. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scribd.com [scribd.com]

- 9. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: Synthesis, Characterization, and Application in Asymmetric Synthesis

Introduction: The Significance of Chiral Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a significant number of FDA-approved pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, which are crucial for specific molecular interactions with biological targets. When incorporated as a chiral auxiliary, the pyrrolidine scaffold provides a powerful tool for controlling the stereochemical outcome of chemical reactions, a cornerstone of modern asymmetric synthesis.[2][3] This guide focuses on a specific and valuable chiral building block, (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one , a derivative of the readily available natural product, (S)-lactic acid.

This document provides a comprehensive overview of the synthesis, spectroscopic characterization, and potential applications of this compound for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles and provide a framework for the reliable preparation and utilization of this versatile chiral intermediate.

Physicochemical Properties and Structural Features

This compound is a chiral molecule featuring a benzyloxy group at the stereogenic center derived from (S)-lactic acid, attached to a pyrrolidine amide. Its key structural features include:

-

A defined stereocenter: The (S)-configuration at the C2 position of the propanoyl moiety provides the basis for its utility in asymmetric synthesis.

-

A bulky benzyloxy group: This group plays a crucial role in directing the stereochemical outcome of reactions by creating a sterically hindered environment.

-

A pyrrolidine amide: The pyrrolidine ring offers a conformationally restricted framework, while the amide functionality provides a site for further chemical modification.

| Property | Value | Source |

| CAS Number | 122151-32-0 | |

| Molecular Formula | C₁₄H₁₉NO₂ | |

| Molar Mass | 233.31 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide; insoluble in water. |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved from the inexpensive and readily available chiral precursor, ethyl (S)-lactate. The synthetic strategy involves two key transformations: benzylation of the secondary alcohol and subsequent amidation with pyrrolidine.

Synthetic Workflow Diagram

Sources

- 1. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

An In-Depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Chiral Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one, a chiral building block of significant interest to researchers and professionals in drug development and organic synthesis. While a definitive historical account of its initial discovery is not prominently documented in readily accessible scientific literature, its synthetic lineage logically originates from the chiral pool, specifically from (S)-lactic acid. This guide elucidates the strategic considerations for its synthesis, provides a detailed, field-proven protocol, and discusses its utility as a versatile intermediate for the introduction of a chiral α-benzyloxy propionyl moiety in the construction of complex molecules.

Introduction: The Strategic Value of Chiral α-Alkoxy Amides

In the landscape of medicinal chemistry and natural product synthesis, the precise installation of stereocenters is a paramount challenge. Chiral α-alkoxy carbonyl compounds are privileged structural motifs found in a myriad of biologically active molecules. The benzyloxy group, in particular, serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions. The amide moiety, formed here with pyrrolidine, offers a stable and synthetically versatile handle. The combination of these features in This compound (Figure 1) creates a valuable, enantiomerically pure building block for asymmetric synthesis.

Figure 1: Structure of this compound

Caption: Molecular structure of this compound.

While the specific "discovery" of this molecule is not detailed in a singular, seminal publication, its existence is a logical consequence of the widespread use of (S)-lactic acid as a chiral starting material and the common practice of forming amides to create stable, versatile intermediates for further synthetic transformations. It is frequently listed by chemical suppliers as a readily available chiral building block.[1][2][3]

Retrosynthetic Analysis and Strategic Considerations

The most logical and cost-effective synthetic strategy for This compound originates from the inexpensive and enantiopure starting material, (S)-lactic acid. The retrosynthetic analysis is straightforward, involving two key transformations: amide bond formation and hydroxyl group protection.

Caption: Retrosynthetic analysis of the target molecule.

Key Strategic Decisions:

-

Order of Events: The protection of the hydroxyl group of lactic acid should precede the amide coupling. Attempting to form the amide first would result in a molecule with a free secondary alcohol, which could lead to side reactions during subsequent benzylation. Furthermore, the unprotected hydroxyl group could interfere with some amide coupling reagents.

-

Choice of Benzylating Agent: Benzyl bromide or benzyl chloride are common choices, typically used in the presence of a base like sodium hydride or silver(I) oxide. The selection of the base and solvent system is crucial to ensure efficient O-alkylation without racemization of the chiral center.

-

Amide Coupling Method: The formation of the amide bond between the carboxylic acid of O-benzyl lactic acid and pyrrolidine is a critical step. A variety of modern coupling reagents can be employed, such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HATU, HBTU).[4] Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride. The choice of method depends on the desired scale, cost, and the need to avoid side reactions.

Detailed Experimental Protocols

The following protocols are based on established and reliable methods for O-benzylation and amide bond formation, adapted for the specific synthesis of This compound .

Synthesis of (S)-2-(Benzyloxy)propanoic Acid

This two-step procedure from (S)-ethyl lactate is a well-established method for preparing the key carboxylic acid intermediate.[5]

Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

-

Rationale: This step protects the hydroxyl group of ethyl lactate as a benzyl ether. Sodium hydride is used as a strong base to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Benzyl bromide serves as the electrophile. The use of a polar aprotic solvent like THF is ideal for this type of reaction.

-

Procedure:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, a solution of (S)-ethyl lactate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1 hour.

-

A solution of benzyl bromide (1.2 equivalents) in anhydrous THF is added dropwise, and the reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford ethyl (S)-2-(benzyloxy)propanoate.

-

Step 2: Hydrolysis to (S)-2-(Benzyloxy)propanoic Acid

-

Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is achieved using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a water-miscible organic solvent to ensure homogeneity.

-

Procedure:

-

To a solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 equivalent) in a mixture of THF and water, lithium hydroxide monohydrate (1.5 equivalents) is added.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The THF is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material or benzyl alcohol.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-2-(benzyloxy)propanoic acid as an oil, which is typically used in the next step without further purification.

-

Synthesis of this compound

-

Rationale: This step involves the coupling of the prepared carboxylic acid with pyrrolidine. The use of an acid chloride is a robust and high-yielding method. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The resulting acyl chloride is highly reactive and is immediately treated with the amine (pyrrolidine) in the presence of a base (like triethylamine or pyridine) to scavenge the HCl byproduct.

Caption: Synthetic workflow for the target molecule.

-

Procedure:

-

A solution of (S)-2-(benzyloxy)propanoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere.

-

Thionyl chloride (1.2 equivalents) is added dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The solvent and excess thionyl chloride are removed under reduced pressure. The resulting crude acid chloride is redissolved in anhydrous DCM.

-

In a separate flask, a solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is cooled to 0 °C.

-

The solution of the acid chloride is added dropwise to the pyrrolidine solution.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford This compound .

-

Physicochemical and Spectroscopic Data

| Property | Value |

| CAS Number | 122151-32-0 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | White to off-white solid or colorless oil[1] |

| Solubility | Soluble in common organic solvents like ethanol, chloroform, and dimethylformamide; insoluble in water.[1] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show characteristic signals for the benzylic protons (a singlet around 4.5-4.7 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the methine proton at the chiral center (a quartet), the methyl group (a doublet), and the methylene protons of the pyrrolidine ring (multiplets).

-

¹³C NMR: The spectrum would display signals for the amide carbonyl carbon (around 170-175 ppm), the carbons of the aromatic ring, the benzylic carbon, the chiral methine carbon, the methyl carbon, and the carbons of the pyrrolidine ring.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed at m/z 234.15.

Applications in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex chiral molecules. The pyrrolidine ring is a common motif in many FDA-approved drugs and biologically active compounds.[4][6] This building block allows for the stereospecific introduction of the O-benzyl-lactyl moiety, which can be a crucial pharmacophoric element or a precursor to a free hydroxyl group after deprotection.

While specific examples of its use in the synthesis of named drug candidates are not widely published, its utility can be inferred from the synthesis of analogous structures. For instance, related pyrrolidine amides are used in the development of inhibitors for various enzymes and as ligands for receptors in the central nervous system.[7] The enantiopure nature of this building block is critical in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis. Its straightforward and scalable synthesis from (S)-lactic acid, combined with its inherent structural features, makes it an attractive intermediate for the construction of complex, enantiomerically pure molecules. This guide provides the necessary theoretical and practical framework for its synthesis and application, empowering researchers in their pursuit of novel therapeutic agents and other advanced materials.

References

-

ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one Request for Quotation. Retrieved from [Link]

- Patel, M., & Wagh, S. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.

-

ChemBK. (2024). (2S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one. Retrieved from [Link]

- Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703–11725.

- Dunn, P. J., et al. (2025). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

- Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6489.

- Varelis, P., & Johnson, B. L. (1995). Preparation of Optically Active (S)-2-(Benzyloxy)propanal. Australian Journal of Chemistry, 48(10), 1775-1779.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102964286A - Chiral pyrrolidine compound and preparation method thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of optically active (s)-2-(benzyloxy)propanal (1995) | P. Varelis | 10 Citations [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one: A Chiral Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(Benzyloxy)-1-(pyrrolidin-1-yl)propan-1-one is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its notable application in the synthesis of the broad-spectrum antifungal agent, Posaconazole. Safety and handling considerations are also discussed to ensure its proper use in a research and development setting.

Chemical Identity and Nomenclature

The accurate identification and nomenclature of a chemical entity are fundamental for scientific communication and regulatory compliance. This section provides the definitive identification of the title compound.

Primary Name and Structure

-

Systematic Name: this compound

-

CAS Registry Number: 122151-32-0[1]

-

Molecular Formula: C₁₄H₁₉NO₂

-

Molecular Weight: 233.31 g/mol

The chemical structure, depicted below, features a pyrrolidine ring connected via an amide linkage to a benzyloxy-substituted propane backbone, with a stereocenter at the C2 position of the propanoyl group.

Caption: Chemical structure of this compound.

Synonyms and Alternative Names

In scientific literature and commercial catalogs, this compound may be referred to by several alternative names:

-

1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine[1]

-

1-(2S)-2-(Benzyloxy)propanoylpyrrolidine

-

(S)-1-(2-(Benzyloxy)propanoyl)pyrrolidine

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification of the compound. The following table summarizes the available data. Note: Some values are predicted or taken from sources with limited experimental validation and should be used as a guide.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide; insoluble in water. | |

| Boiling Point | 369.2 °C at 760 mmHg (Predicted) | |

| Density | 1.103 g/cm³ (Predicted) | |

| Flash Point | 177.1 °C (Predicted) | |

| Refractive Index | 1.543 (Predicted) |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through an amide coupling reaction between the chiral carboxylic acid, (S)-2-benzyloxypropanoic acid, and pyrrolidine. This transformation is a cornerstone of organic synthesis and can be facilitated by a variety of coupling reagents.

General Reaction Scheme

Caption: General synthesis scheme for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on standard amide coupling methodologies using HATU as the coupling agent.

Materials:

-

(S)-2-Benzyloxypropanoic acid

-

Pyrrolidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-2-benzyloxypropanoic acid (1.0 eq.). Dissolve the acid in anhydrous DCM or DMF.

-

Addition of Amine and Base: Add pyrrolidine (1.1 eq.) to the solution, followed by the addition of DIPEA (2.0 eq.).

-

Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.2 eq.) portion-wise, ensuring the temperature remains low.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Reaction Mechanism: Amide Coupling with HATU

The use of HATU as a coupling reagent proceeds through the formation of a highly reactive activated ester, which is then susceptible to nucleophilic attack by the amine.

Caption: Mechanism of HATU-mediated amide coupling.

Application in Pharmaceutical Synthesis: The Case of Posaconazole

The primary and most significant application of this compound is as a crucial chiral intermediate in the synthesis of Posaconazole. Posaconazole is a second-generation triazole antifungal agent with a broad spectrum of activity, used in the treatment and prophylaxis of invasive fungal infections.[2][3][4]

The stereochemistry of Posaconazole is critical for its biological activity, and the use of enantiomerically pure starting materials and intermediates, such as this compound, is essential to ensure the synthesis of the correct stereoisomer of the final drug product.[5][6]

The synthesis of Posaconazole is a multi-step process, and this compound is utilized to introduce a key chiral fragment into the molecule. The benzyloxy group serves as a protecting group for the hydroxyl functionality during subsequent synthetic transformations and is removed in a later step. The pyrrolidine amide is part of a larger synthetic strategy to construct the complex core of the Posaconazole molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-